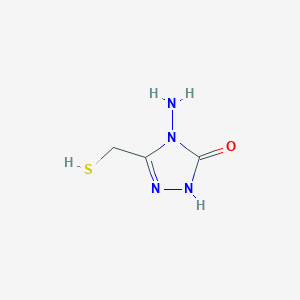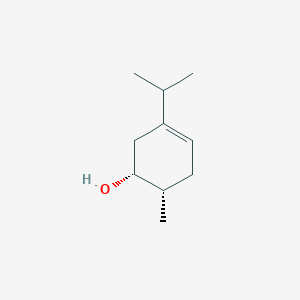
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is a compound that belongs to the class of monoterpenoids. It is a colorless liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Apart from its industrial applications, this compound has also been studied for its potential therapeutic properties. In
作用機序
The mechanism of action of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through various mechanisms. For example, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to modulate the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines, leading to a reduction in inflammation.
生化学的および生理学的効果
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of ROS in cells, thereby protecting them from oxidative damage. ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has also been found to reduce the levels of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in lab experiments is its availability. This compound can be easily synthesized or obtained from natural sources. Another advantage is its low toxicity, which makes it safe for use in experiments. However, one limitation of using ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol is its volatility, which can make it difficult to handle in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
Several future directions can be explored in the study of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol. One direction is to investigate the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the use of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of diabetes. Further studies can also be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成法
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized through various methods. One of the most common methods is the isolation of the compound from natural sources such as plants and fruits. For example, this compound can be extracted from the leaves of Eucalyptus globulus, or from the fruit peel of Citrus reticulata. Another method of synthesis involves the use of chemical reagents. For instance, ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol can be synthesized from the reaction of geraniol with acetic anhydride in the presence of a catalyst.
科学的研究の応用
((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol has been studied for its potential therapeutic properties. Research has shown that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Several studies have also demonstrated the potential of ((1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
特性
CAS番号 |
162238-86-0 |
|---|---|
製品名 |
(1R,6S)-6-Methyl-3-propan-2-ylcyclohex-3-en-1-ol |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,6S)-6-methyl-3-propan-2-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h5,7-8,10-11H,4,6H2,1-3H3/t8-,10+/m0/s1 |
InChIキー |
FENIGYLSLCMSGV-WCBMZHEXSA-N |
異性体SMILES |
C[C@H]1CC=C(C[C@H]1O)C(C)C |
SMILES |
CC1CC=C(CC1O)C(C)C |
正規SMILES |
CC1CC=C(CC1O)C(C)C |
同義語 |
3-Cyclohexen-1-ol,6-methyl-3-(1-methylethyl)-,(1R-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



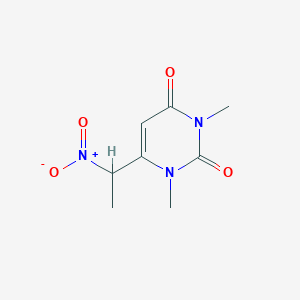

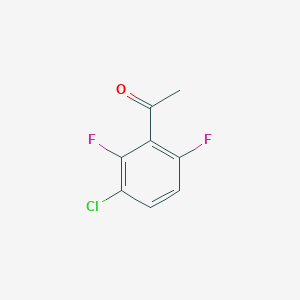
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)
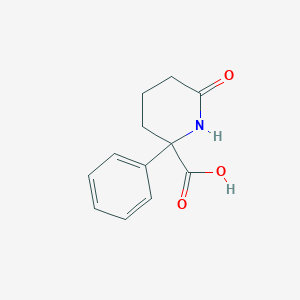
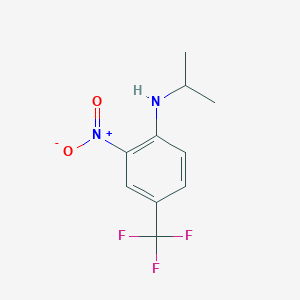
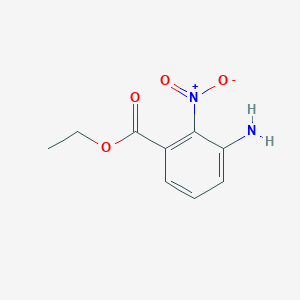
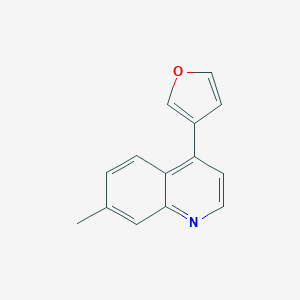
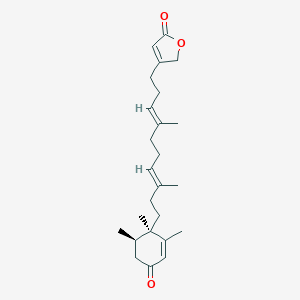
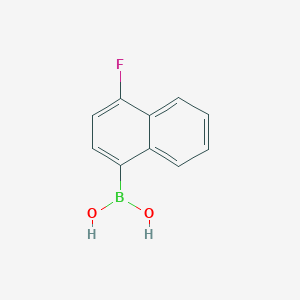
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
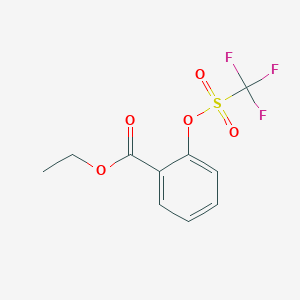
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
